4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide
Overview
Description
4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide, commonly known as DASPMI, is a fluorescent dye used in scientific research. It is a cationic dye that is highly selective for mitochondrial membranes and has been used to study mitochondrial function in a variety of cell types.
Scientific Research Applications
Multifunctional Reverse Micelles Interfaces
Moyano et al. (2009) explored the behavior of 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide (HC) in water/sodium 1,4-bis-2-ethylhexylsulfosuccinate/benzene reverse micelles. The study highlighted HC's potential application in the preparation of dye lasers due to its nontrivial deaggregation property at the AOT reverse micelles interface. The water interactions with the AOT moiety varied depending on the external organic solvent used. HC and DIA were identified as powerful dyes for characterizing different interface properties, including fluidity and specific interactions (Moyano et al., 2009).
Molecular Association with Water-Soluble Calixarenes
Nishida et al. (1997) studied the molecular association of water-soluble p-sulfonatocalix[n]arenes with various stilbene dyes, including this compound. This research found significant molecular interactions and provided insights into the facile determination of cationic surfactant concentrations (Nishida et al., 1997).
Modulation of Photophysics in Micelles
Sahoo and Chakravorti (2009) reported on the modulation of photophysics of this compound in different micelles. The study revealed how various micelles impact the dye's intramolecular charge transfer photophysics, providing insights into the roles of twisted intramolecular charge transfer and hydrogen bonding deactivation channels (Sahoo & Chakravorti, 2009).
Complexation of Cucurbiturils with Styryl Dyes
Kryukov et al. (2020) explored the complexation of styryl dyes, including this compound, with cucurbit[n]urils. The research revealed the formation of inclusion complexes and provided valuable information about the interaction dynamics in aqueous solutions, contributing to a deeper understanding of host-guest chemistry (Kryukov et al., 2020).
Mechanism of Action
Target of Action
4-Di-1-ASP, also known as 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide, primarily targets the mitochondria in living cells . The mitochondria play a crucial role in energy production, regulation of cellular metabolism, and apoptosis.
Mode of Action
4-Di-1-ASP interacts with its target, the mitochondria, by accumulating in it . This accumulation is due to changes in the transmembrane potential . The compound has a large fluorescence Stokes shift, which makes it a useful probe for monitoring changes in membrane potential .
Pharmacokinetics
Its solubility in dmso and dmf suggests that it could be well-absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The primary result of 4-Di-1-ASP’s action is the staining of mitochondria in living cells . This staining is used to monitor changes in mitochondrial membrane potential . It can also be used for staining glial cells in live brain tissue .
Action Environment
The action, efficacy, and stability of 4-Di-1-ASP can be influenced by various environmental factors. For instance, its fluorescent property can be tuned by adjusting the pH of the solution . Furthermore, it should be stored at -20℃ in a dry, dark environment to prevent photobleaching .
Safety and Hazards
DASP is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
Future Directions
DASP has been used in the study of central and peripheral monoaminergic neurons . It has also been used in the development of methods for staining living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon, which can be used for testing antiparkinsonian drugs in cell models of Parkinson’s disease . Future research may continue to explore these and other applications of DASP .
Biochemical Analysis
Biochemical Properties
4-Di-1-ASP plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its structure and properties. For instance, it has been used as a mitochondrial fluorescent probe .
Cellular Effects
4-Di-1-ASP has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used for staining glioma cells in living brain tissue .
Molecular Mechanism
The mechanism of action of 4-Di-1-ASP involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported that 4-Di-1-ASP can be included by cucurbit7uril (CB7) with 1:2 stoichiometry to form the 4-Di-1-ASP/CB7 complex, exhibiting a larger binding affinity than that of DNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Di-1-ASP can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNFDSOJKNOBIA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959-81-9 | |
Record name | NSC14804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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